Cas no 1600965-09-0 (2-bromo-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylic acid)

2-bromo-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid
- 1600965-09-0
- EN300-1083206
- 2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylicacid
- 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-bromo-5,6,7,8-tetrahydro-
- 2-bromo-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylic acid
-
- Inchi: 1S/C10H11BrO2S/c11-9-8(10(12)13)6-4-2-1-3-5-7(6)14-9/h1-5H2,(H,12,13)
- InChI Key: FFHYOVMCRHAREF-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)O)C2=C(CCCCC2)S1
Computed Properties
- Exact Mass: 273.96631g/mol
- Monoisotopic Mass: 273.96631g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.5Ų
- XLogP3: 3.9
Experimental Properties
- Density: 1.597±0.06 g/cm3(Predicted)
- Boiling Point: 395.2±42.0 °C(Predicted)
- pka: 3.89±0.20(Predicted)
2-bromo-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083206-5.0g |
2-bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid |
1600965-09-0 | 5g |
$4184.0 | 2023-06-10 | ||
Enamine | EN300-1083206-0.5g |
2-bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid |
1600965-09-0 | 95% | 0.5g |
$809.0 | 2023-10-28 | |
Enamine | EN300-1083206-0.1g |
2-bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid |
1600965-09-0 | 95% | 0.1g |
$741.0 | 2023-10-28 | |
Enamine | EN300-1083206-10.0g |
2-bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid |
1600965-09-0 | 10g |
$6205.0 | 2023-06-10 | ||
Enamine | EN300-1083206-10g |
2-bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid |
1600965-09-0 | 95% | 10g |
$3622.0 | 2023-10-28 | |
Enamine | EN300-1083206-1g |
2-bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid |
1600965-09-0 | 95% | 1g |
$842.0 | 2023-10-28 | |
Enamine | EN300-1083206-0.05g |
2-bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid |
1600965-09-0 | 95% | 0.05g |
$707.0 | 2023-10-28 | |
Enamine | EN300-1083206-2.5g |
2-bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid |
1600965-09-0 | 95% | 2.5g |
$1650.0 | 2023-10-28 | |
Enamine | EN300-1083206-5g |
2-bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid |
1600965-09-0 | 95% | 5g |
$2443.0 | 2023-10-28 | |
Enamine | EN300-1083206-0.25g |
2-bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid |
1600965-09-0 | 95% | 0.25g |
$774.0 | 2023-10-28 |
2-bromo-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylic acid Related Literature
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Additional information on 2-bromo-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylic acid
2-Bromo-4H,5H,6H,7H,8H-Cycloheptabthiophene-3-Carboxylic Acid: A Comprehensive Overview
2-Bromo-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylic acid is a fascinating compound with the CAS registry number 1600965-09-0. This compound belongs to the class of heterocyclic compounds and is characterized by its unique structure and potential applications in various fields of chemistry and materials science. The molecule consists of a cycloheptabthiophene ring system with a bromine substituent at the 2-position and a carboxylic acid group at the 3-position. This combination of functional groups makes it a versatile compound with interesting electronic and structural properties.
The cycloheptabthiophene core of this compound is a seven-membered ring containing sulfur atoms. The arrangement of sulfur atoms in the ring imparts unique electronic properties to the molecule, making it suitable for applications in optoelectronics and organic electronics. The bromo substituent at the 2-position introduces additional functionality, potentially enabling further chemical modifications or serving as a leaving group in substitution reactions. Meanwhile, the carboxylic acid group at the 3-position provides acidic properties and can act as a site for further functionalization or coordination with metal ions.
Recent studies have explored the synthesis and characterization of 2-bromo-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylic acid using advanced synthetic techniques. Researchers have employed various strategies to construct the cycloheptabthiophene framework, including sulfur-based cyclization reactions and metal-catalyzed coupling processes. These methods have not only improved the yield and purity of the compound but also provided insights into its structural stability and reactivity.
The electronic properties of this compound have been extensively studied using computational chemistry methods such as density functional theory (DFT) and molecular orbital theory. These studies have revealed that the cycloheptabthiophene system exhibits strong π-conjugation due to the alternating single and double bonds within the ring. This conjugation significantly influences the compound's absorption spectrum and charge transport properties, making it a promising candidate for use in organic photovoltaics (OPVs) and light-emitting diodes (LEDs). The presence of the bromo and carboxylic acid groups further modulates these properties by introducing electron-withdrawing effects that can enhance the molecule's electron-deficient character.
In terms of applications, 2-bromo-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylic acid has shown potential in several areas. In materials science, it has been used as a building block for constructing advanced materials such as conductive polymers and hybrid organic-inorganic composites. Its ability to form self-assembled monolayers (SAMs) on various substrates has also made it useful in surface chemistry and nanotechnology applications.
Moreover, recent research has focused on incorporating this compound into bio-related fields. For instance, its biocompatibility has been assessed for potential use in drug delivery systems or as a component in biosensors. The carboxylic acid group's ability to form covalent bonds with biomolecules such as proteins or DNA has opened new avenues for its application in bioconjugation chemistry.
Another emerging area of interest is its role in catalysis. The sulfur atoms in the cycloheptabthiophene ring can act as Lewis bases or ligands for transition metal catalysts. This property has led to investigations into its use as a ligand in homogeneous catalysis or as a support material for heterogeneous catalysts.
In conclusion, 2-bromo-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylic acid is a multifaceted compound with a rich structural framework and diverse functional groups. Its unique electronic properties and versatility make it an attractive candidate for various applications across different scientific disciplines. As research continues to uncover new aspects of this compound's chemistry and functionality, it is likely to play an increasingly important role in both academic research and industrial applications.
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